

3-Methylsulfinylphenylboronic acid structural information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Methylsulfinylphenylboronic acid*

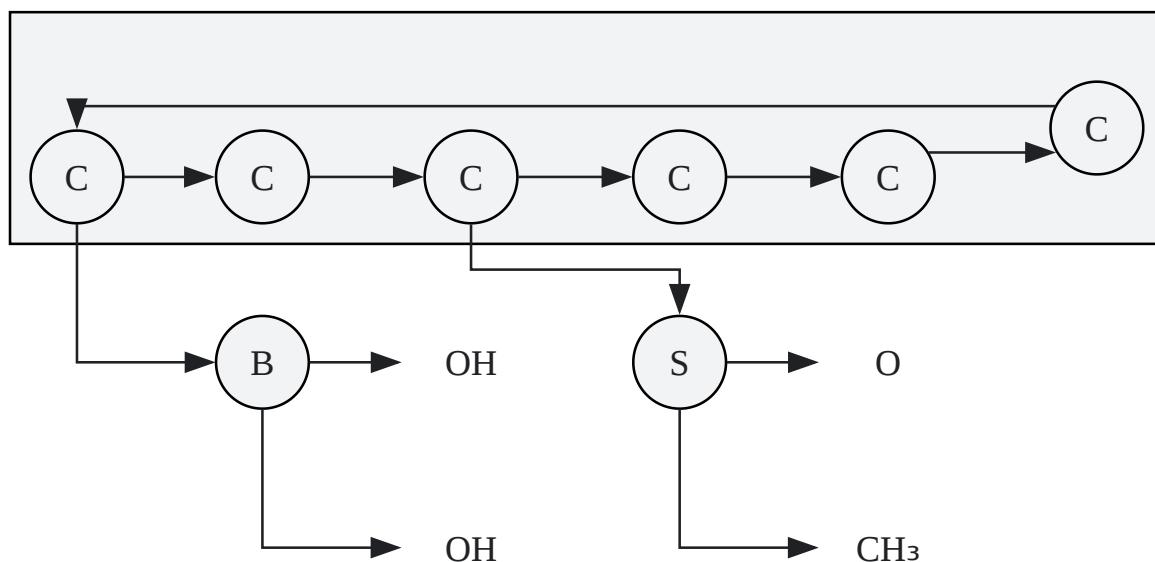
Cat. No.: *B1417922*

[Get Quote](#)

An In-Depth Technical Guide to **3-Methylsulfinylphenylboronic Acid**: Synthesis, Characterization, and Application

Introduction

In the landscape of modern medicinal chemistry and materials science, arylboronic acids stand out as exceptionally versatile building blocks. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds. Beyond this cornerstone application, the boronic acid moiety offers unique opportunities for designing sensors and stimuli-responsive materials.


This guide focuses on **3-Methylsulfinylphenylboronic acid**, a bifunctional reagent of increasing interest. This molecule uniquely combines the well-established reactivity of an arylboronic acid with the distinct chemical properties of a sulfoxide group. The sulfoxide moiety is not merely a passenger; its polarity, hydrogen bond accepting capability, and potential for stereogenicity introduce additional layers of functionality that can be exploited in drug design and materials engineering.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist's perspective on the practical synthesis, characterization, and utilization of this compound, emphasizing the causal relationships that underpin key methodological choices.

Compound Profile and Physicochemical Properties

3-Methylsulfinylphenylboronic acid is a solid, off-white compound that serves as a stable and reliable reagent in various synthetic applications. Its structural and physical properties are summarized below.

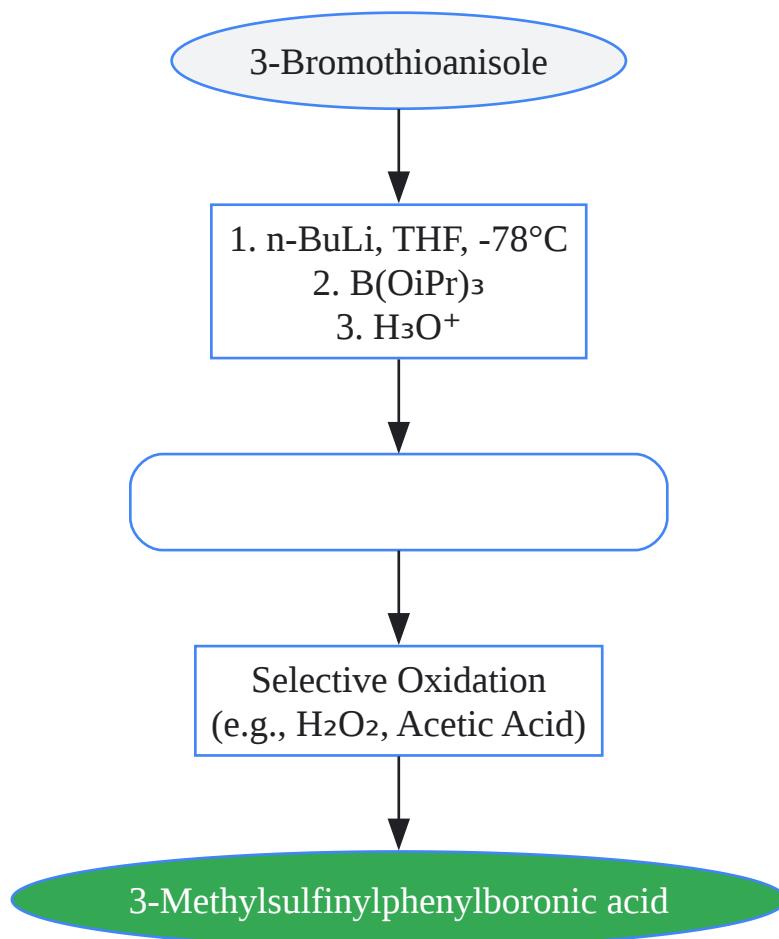
Chemical Structure

[Click to download full resolution via product page](#)

Caption: Chemical structure of **3-Methylsulfinylphenylboronic acid**.

Properties Table

Property	Value	Reference
CAS Number	1056475-66-1	[1]
Molecular Formula	C ₇ H ₉ BO ₃ S	[1] [2] [3]
Molecular Weight	184.02 g/mol	[1] [3]
Appearance	Off-white solid	[1]
Storage Conditions	2-8°C, under inert nitrogen atmosphere	[1]
SMILES String	CS(=O)c1ccccc(c1)B(O)O	[3]
InChI Key	XYLPYIANRLXCDW-UHFFFAOYSA-N	[3]


Synthesis and Purification

While **3-Methylsulfinylphenylboronic acid** is commercially available, an understanding of its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A specific, peer-reviewed synthesis protocol is not readily available; therefore, a robust and logical synthetic route is proposed here, grounded in well-established chemical transformations. The most efficient strategy involves the selective oxidation of a readily available thioether precursor.

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from 3-bromothioanisole:

- **Borylation:** Conversion of 3-bromothioanisole to 3-(methylthio)phenylboronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
- **Selective Oxidation:** Controlled oxidation of the sulfide to the target sulfoxide, carefully avoiding over-oxidation to the sulfone.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Methylsulfinylphenylboronic acid**.

Detailed Experimental Protocol (Proposed)

Step 2: Selective Oxidation of 3-(Methylthio)phenylboronic acid

- Rationale: Direct oxidation of the sulfide precursor is the most convergent approach. Using hydrogen peroxide in acetic acid is a "green" and effective method that provides high selectivity for the sulfoxide over the sulfone when the stoichiometry and temperature are controlled.^[5] The acetic acid acts as both a solvent and a catalyst, activating the H₂O₂.
- Procedure:
 - To a solution of 3-(methylthio)phenylboronic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate), add 30% aqueous hydrogen peroxide (1.1 eq) dropwise at 0-5°C

(ice bath).

- Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
- Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
- Extract the aqueous mixture with ethyl acetate (3x volumes).
- Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford pure **3-Methylsulfinylphenylboronic acid**.

Spectroscopic Characterization (Expected)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Boronic acids can present challenges in NMR spectroscopy due to the formation of cyclic anhydride trimers (boroxines), which can lead to broad peaks or multiple sets of signals.

[1]

- Expertise Insight: To obtain sharp, interpretable NMR spectra, it is advisable to run the sample in a solvent that breaks up these oligomers, such as deuterated methanol (CD_3OD) or by adding a few drops of D_2O to a DMSO-d_6 sample.[1] This will cause the $\text{B}(\text{OH})_2$ protons to exchange with the solvent, leading to their disappearance from the ^1H NMR spectrum, but will simplify the aromatic region.

^1H NMR (400 MHz, CD_3OD)

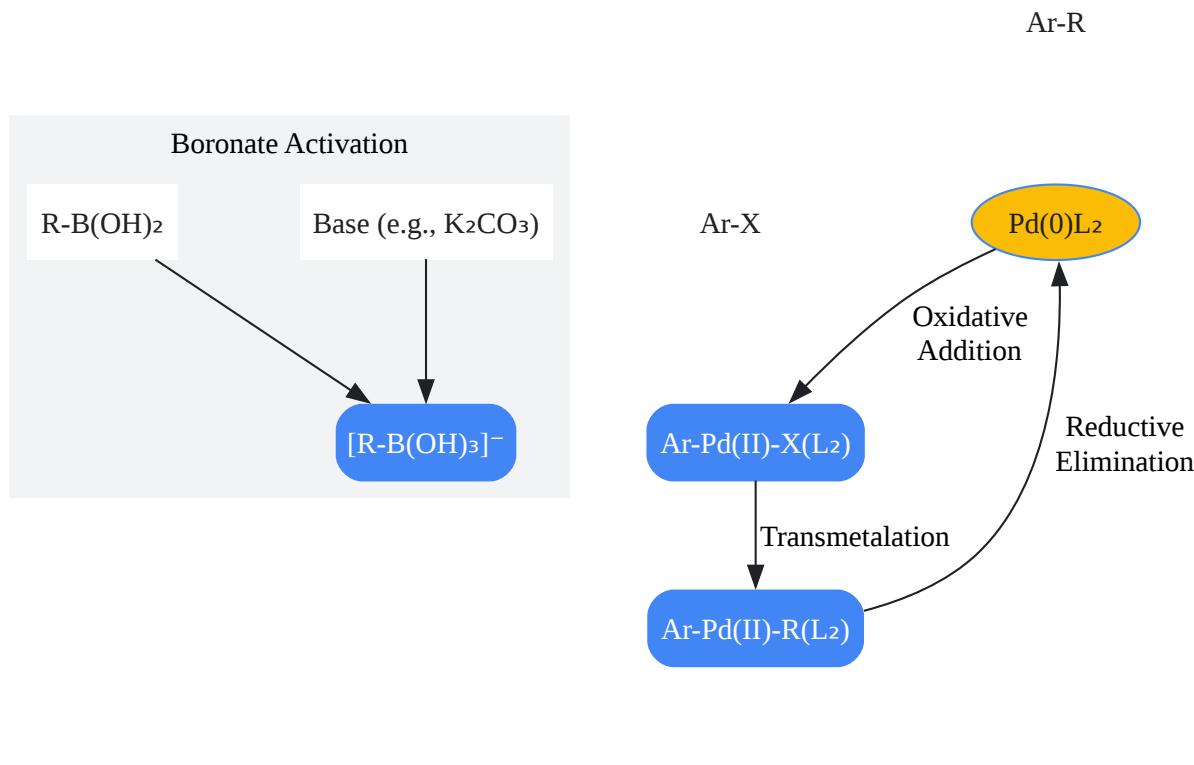
- Aromatic Protons (δ 7.5-8.2 ppm): Expect four protons in the aromatic region. The substitution pattern should give rise to a complex multiplet. The proton ortho to the boronic acid and meta to the sulfoxide will likely be the most downfield.

- Methyl Protons (δ ~2.7 ppm): A sharp singlet corresponding to the three protons of the methylsulfinyl group ($\text{S}(=\text{O})\text{CH}_3$). The chemical shift is downfield compared to a simple thioether due to the deshielding effect of the oxygen atom.[6][7]
- Boronic Acid Protons ($\text{B}(\text{OH})_2$): This signal will be absent in CD_3OD due to solvent exchange.

^{13}C NMR (100 MHz, CD_3OD)

- Aromatic Carbons (δ 120-150 ppm): Expect six signals for the aromatic carbons, although the C-B signal can be broad or have a lower intensity.
- Methyl Carbon (δ ~44 ppm): A single resonance for the methyl carbon of the sulfoxide group. [6]

FT-IR (ATR)


- O-H Stretch (3200-3600 cm^{-1}): A broad band characteristic of the hydroxyl groups of the boronic acid.
- S=O Stretch (1030-1070 cm^{-1}): A strong, sharp absorption characteristic of the sulfoxide group.
- B-O Stretch (~1350 cm^{-1}): A strong stretch associated with the boron-oxygen bond.

Key Applications and Reaction Protocols

The primary utility of **3-Methylsulfinylphenylboronic acid** is as a coupling partner in Suzuki-Miyaura reactions to introduce the 3-(methylsulfinyl)phenyl moiety into target molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a robust method for forming biaryl compounds and is a cornerstone of pharmaceutical synthesis.[8][9] The sulfoxide group is generally stable under these reaction conditions and does not interfere with the catalytic cycle.[10]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

- Rationale:** This protocol employs a standard palladium catalyst ($Pd(PPh_3)_4$), a common inorganic base (K_2CO_3), and a polar aprotic solvent system suitable for dissolving the reactants. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.^[11]
- Procedure:**
 - To an oven-dried reaction flask, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), **3-Methylsulfinylphenylboronic acid** (1.2 eq), and potassium carbonate (K_2CO_3 , 2.0 eq).
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

- Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.03-0.05 eq).
- Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.
- Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the aryl halide.
- Cool the reaction to room temperature and dilute with water and ethyl acetate.
- Separate the layers. Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over MgSO_4 , filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

3-Methylsulfinylphenylboronic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

- Trustworthiness: The following safety information is synthesized from supplier safety data sheets (SDS) and should be considered authoritative. Always consult the specific SDS for the material you are handling.
- Hazard Classifications:[3]
 - Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).
 - Skin Irritation (Category 2): Causes skin irritation (H315).
 - Serious Eye Damage (Category 1): Causes serious eye damage (H318).
 - Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation (H335).
- Handling Precautions:

- Work in a well-ventilated fume hood to avoid inhaling dust.
- Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.
- Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
- Wash hands thoroughly after handling.

- Storage:
 - Store in a tightly sealed container in a cool, dry place (recommended 2-8°C).[\[1\]](#)
 - Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[\[1\]](#)

Conclusion

3-Methylsulfinylphenylboronic acid is a valuable synthetic intermediate that provides a reliable means of incorporating a functionalized phenyl ring into complex molecules. Its utility is centered on the robust and predictable Suzuki-Miyaura cross-coupling reaction. The presence of the sulfoxide group offers a secondary point of functionality, potentially influencing solubility, acting as a hydrogen bond acceptor in biological contexts, or serving as a handle for further chemical modification. By understanding the principles behind its synthesis, characterization, and reactivity, researchers can effectively leverage this bifunctional building block to advance projects in drug discovery, materials science, and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [reddit.com](https://www.reddit.com) [reddit.com]

- 2. Sulfoxide formation from methionine or its sulfide analogs during aerobic oxidation of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- To cite this document: BenchChem. [3-Methylsulfinylphenylboronic acid structural information]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1417922#3-methylsulfinylphenylboronic-acid-structural-information\]](https://www.benchchem.com/product/b1417922#3-methylsulfinylphenylboronic-acid-structural-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com